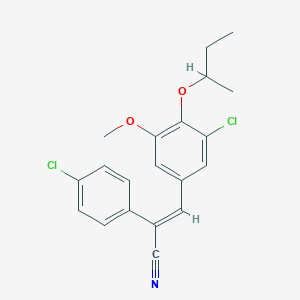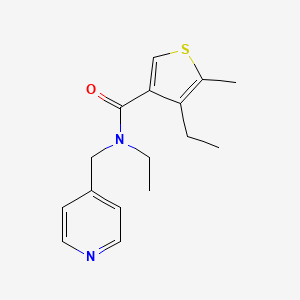![molecular formula C18H20N2O5 B5305355 1-(2-methyl-3-furoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5305355.png)
1-(2-methyl-3-furoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-3-furoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MP-10 and is a synthetic derivative of the natural alkaloid piperine. MP-10 is a promising molecule due to its unique structure and potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of MP-10 is not fully understood. However, it has been suggested that MP-10 acts by modulating various signaling pathways in the body. MP-10 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MP-10 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MP-10 has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). In addition, MP-10 has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has several advantages and limitations for lab experiments. One of the advantages is its potential therapeutic applications in various diseases. MP-10 is also a stable compound that can be easily synthesized and purified. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of MP-10 in humans.
Orientations Futures
There are several future directions for the research on MP-10. One of the directions is to investigate its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to study its anti-cancer properties and its potential use in cancer therapy. Furthermore, the development of novel derivatives of MP-10 with improved pharmacokinetic properties and reduced toxicity is another future direction for the research on this compound.
Conclusion:
In conclusion, 1-(2-methyl-3-furoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid is a promising compound that has potential therapeutic applications in various diseases. Its unique structure and potential therapeutic properties have made it a subject of extensive research. Further studies are needed to determine its safety and efficacy in humans and to develop novel derivatives with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps, including the reaction of piperine with furoyl chloride and the subsequent reaction with 6-methyl-3-pyridinol. The final product is obtained through acid hydrolysis and purification steps. The synthesis of MP-10 is a complex process that requires expertise and specialized equipment.
Applications De Recherche Scientifique
MP-10 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. MP-10 has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Recent studies have shown that MP-10 can inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2-methylfuran-3-carbonyl)-4-(6-methylpyridin-3-yl)oxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-3-4-14(11-19-12)25-18(17(22)23)6-8-20(9-7-18)16(21)15-5-10-24-13(15)2/h3-5,10-11H,6-9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLSOVQXMUJXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2(CCN(CC2)C(=O)C3=C(OC=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenoxy-3-{4-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1-piperazinyl}-2-propanol hydrochloride](/img/structure/B5305274.png)


![2-(4-bromo-2-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5305289.png)

![7-(5-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5305309.png)
![4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5305319.png)
![4-(1H-benzimidazol-1-yl)-1-[4-(methylamino)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5305322.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B5305342.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5305350.png)
![4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5305352.png)
![N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5305354.png)

![6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)